N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide
CAS No.:
Cat. No.: VC15868145
Molecular Formula: C9H9BrF3NO2S
Molecular Weight: 332.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BrF3NO2S |
|---|---|
| Molecular Weight | 332.14 g/mol |
| IUPAC Name | N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C9H9BrF3NO2S/c10-5-6-14-17(15,16)8-3-1-7(2-4-8)9(11,12)13/h1-4,14H,5-6H2 |
| Standard InChI Key | JZHDCDSPBURCHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr |
Introduction
Chemical Identity and Structural Features
N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide is defined by its IUPAC name, N-(2-bromoethyl)-4-(trifluoromethyl)benzenesulfonamide, and is registered under CAS No. 942473-81-6 . The molecule consists of three key components:
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A benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position, enhancing electron-withdrawing properties and metabolic stability.
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A sulfonamide group (-SO₂NH-) linked to the benzene ring, a common pharmacophore in medicinal agents.
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An N-(2-bromoethyl) moiety, which introduces alkylating potential due to the reactive bromine atom .
The compound’s canonical SMILES representation is C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCBr, and its three-dimensional structure has been validated through spectroscopic methods, including NMR and mass spectrometry.
Synthesis and Optimization
The synthesis of N-(2-bromoethyl)-4-trifluoromethyl benzenesulfonamide involves a multi-step process, typically starting with 4-trifluoromethylbenzenesulfonyl chloride as the precursor. Key steps include:
Sulfonamide Formation
The reaction of 4-trifluoromethylbenzenesulfonyl chloride with 2-bromoethylamine in the presence of a base such as triethylamine yields the sulfonamide intermediate. This step is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran at 0–25°C .
Purification and Yield Optimization
Crude product purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves a reported yield of 81% . Critical parameters influencing yield include:
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Temperature control to minimize side reactions.
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Stoichiometric ratios of reactants (ideal molar ratio of 1:1.2 for sulfonyl chloride to amine).
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Solvent selection to enhance solubility and reaction kinetics .
Alternative Routes
Physicochemical Properties
The compound’s physical properties are critical for its handling and application:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 332.14 g/mol | |
| Melting Point | 160–164°C (lit.) | |
| Boiling Point | 343.3°C at 760 mmHg | |
| Density | 1.809 g/cm³ | |
| LogP (Partition Coefficient) | 3.896 |
The bromoethyl group contributes to its relatively high molecular weight and lipophilicity (LogP = 3.896), suggesting moderate membrane permeability . The trifluoromethyl group enhances thermal stability, as evidenced by its high boiling point .
Applications in Research
Medicinal Chemistry
The compound’s alkylating capacity (via the bromoethyl group) positions it as a candidate for:
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Protein modification: Covalent binding to cysteine residues in enzymes or receptors.
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Anticancer agents: Related sulfonamides exhibit activity against cancer cell lines by inhibiting carbonic anhydrase or tubulin polymerization.
Proteomics
As a crosslinking agent, it facilitates the study of protein-protein interactions by introducing irreversible bonds between proximal amino acids.
Material Science
The trifluoromethyl group’s electron-withdrawing properties make the compound a potential monomer for fluorinated polymers with enhanced chemical resistance.
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